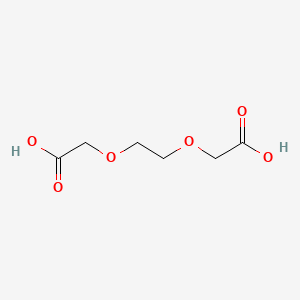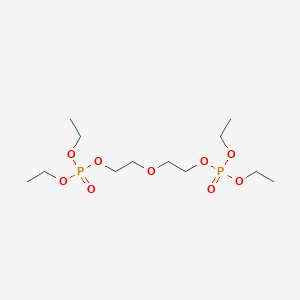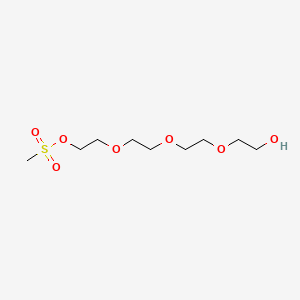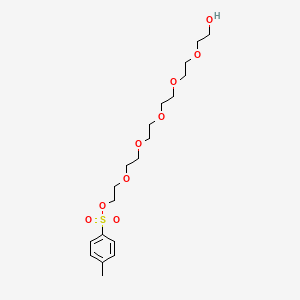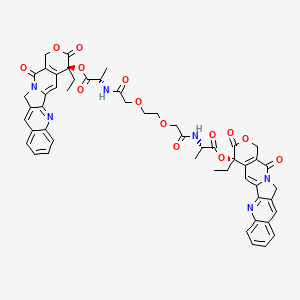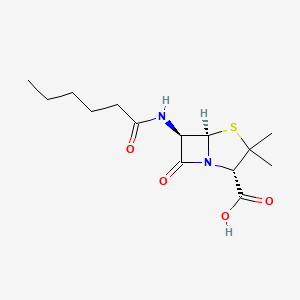
Amylpenicillin
Vue d'ensemble
Description
Amylpenicillin, also known as dihydropenicillin F, hexanoylpenicillin, or penicillin DF, is an antibiotic produced by the mold Aspergillus flavus or Penicillium chrysogenum . It has a molecular formula of C14H22N2O4S and a molecular weight of 314.40 .
Synthesis Analysis
The synthesis of amylpenicillin or any penicillin derivative involves enzymatic processes. The enzyme penicillin amidase (also penicillin acylase, PA) plays a crucial role in the industrial synthesis of penicillin derivatives . The process involves the hydrolysis of Penicillin G potassium salt (PGK) and the kinetically controlled enzymatic coupling of in situ formed 6-aminopenicillanic acid (6-APA) with p-hydroxyphenylglycine methyl ester (D-HPGM) to give amoxicillin as the final product .Molecular Structure Analysis
The molecular structure of amylpenicillin is characterized by a beta-lactam ring, which is common to all penicillins . The specific structure of amylpenicillin is (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxohexyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .Applications De Recherche Scientifique
1. Amylin and GLP-1 in Obesity Treatment
Amylin, a beta-cell hormone, and GLP-1, an intestinal hormone, show similar physiological actions like suppressing food intake and lowering plasma glucose and body weight. Their analogs have been used in diabetes and obesity treatment. Research indicates the potential for developing drugs acting on two or more distinct receptors, including amylin and GLP-1 peptide hybrids for more effective obesity treatment strategies (Jorsal, Rungby, Knop, & Vilsbøll, 2015).
2. Clinical Trial Design in Amyloidosis
Amyloidosis research, specifically in Immunoglobulin Light-chain Amyloidosis (AL), has advanced with diagnostic and technical progress. Updated consensus guidelines for assessing hematologic and organ responses in AL have been established, providing a framework for systematic collaborative clinical research and expediting new drug development and approval (Comenzo et al., 2012).
3. GLP-1 and Alzheimer's Disease
Studies show that GLP-1, an anti-diabetes agent, significantly attenuates beta-amyloid (Aβ) levels and has potential as a novel treatment for Alzheimer's disease. It may prevent age-related neurodegenerative changes by improving learning and memory formation, reducing phosphorylated tau levels, and protecting neuronal structures (Li et al., 2012).
4. Bacillus Amyloliquefaciens in Glycemic Control
Bacillus amyloliquefaciens, a probiotic for animals, has exopolysaccharides (EPSs) that impact glycemic control. EPSs stimulate glucagon-like peptide 1 (GLP-1) secretion, promoting glucose consumption in liver and intestinal cells, suggesting potential new agents for glycemic control (Chen et al., 2019).
5. Amylocyclicin in Antimicrobial Activity
Amylocyclicin, produced by Bacillus amyloliquefaciens, is a novel circular bacteriocin with high antibacterial activity against Gram-positive bacteria. This discovery underlines the antimicrobial potential of such compounds, which could have important applications in treating bacterial infections (Scholz et al., 2014).
6. GLP-1 Receptor Co-Agonists in Metabolic Disease Treatment
GLP-1 receptor agonists, such as those combined with amylin, show promise in treating metabolic disorders like diabetes, obesity, and related cardiometabolic diseases. They exhibit robust improvements in glycemic control and weight loss, indicating their potential as a preferred partner for next-generation therapies (Baggio & Drucker, 2020).
7. Amyloid Cascade Hypothesis in Alzheimer's Disease
The amyloid cascade hypothesis, which focuses on the deposition of the amyloid-β peptide in Alzheimer's disease, has been a central point of research. This hypothesis has implications for the development of therapeutics targeting amyloid-β production or aggregation, thereby contributing significantly to Alzheimer's disease treatment strategies (Karran, Mercken, & Strooper, 2011).
8. Liraglutide in Alzheimer's Disease Treatment
Liraglutide, a GLP-1 analogue, has shown potential in the treatment of Alzheimer’s disease. Preclinical evidence suggests neuroprotective effects, such as reducing amyloid oligomers and normalizing synaptic plasticity. Clinical trials are investigating its efficacy in improving cerebral glucose metabolic rate and cognitive functions in Alzheimer’s patients (Femminella et al., 2019).
Mécanisme D'action
The mechanism of action of amylpenicillin, like other penicillins, involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Safety and Hazards
Orientations Futures
The future directions for amylpenicillin and other antibiotics involve combating bacterial resistance, which has become a major area of research and industrial activity. This includes the development of new antibiotics and derivatives that can overcome resistance . The use of enzymatic processes in the synthesis of antibiotics, as seen in the production of amylpenicillin, represents a significant advancement in this area .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-(hexanoylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAZKHULUUVWCY-JFGNBEQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196339 | |
| Record name | Penicillin DF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amylpenicillin | |
CAS RN |
4493-18-9 | |
| Record name | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxohexyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4493-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillin DF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004493189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillin DF | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMYLPENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2891Q2PTF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








